molecular formula C12H7ClN4OS B2614467 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide CAS No. 1207054-97-4

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide

Cat. No.: B2614467
CAS No.: 1207054-97-4
M. Wt: 290.73
InChI Key: MGBJDRWIKOMMCX-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide is a compound that belongs to the class of heterocyclic organic compoundsThe structure of this compound includes a benzo[c][1,2,5]thiadiazole moiety, which is recognized for its electron-accepting properties and potential use in photovoltaic applications .

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide has several scientific research applications:

Future Directions

While the future directions for “N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide” are not specified in the sources I found, benzo[c][1,2,5]thiadiazole derivatives are being investigated for various applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide, also known as N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide, primarily targets bacteria . It has been shown to exhibit potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .

Mode of Action

The compound interacts with its bacterial targets through a mechanism that involves the induction of fluorescence . This is achieved by the compound’s triphenylamine sequence, rather than its positively charged pyridine group, first making contact with the cell membrane . Once this compound is fully inserted into the cell membrane, its hydrophobic triphenylamine sequence is located in the hydrophobic core of the cell membrane, restricting the compound’s molecular rotation and thereby inducing fluorescence .

Biochemical Pathways

The affected biochemical pathways involve the generation of reactive oxygen species . This compound exhibits a high singlet oxygen quantum yield of 0.442 , indicating efficient generation of reactive oxygen species. These species can cause damage to various cellular components, leading to cell death .

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. Upon light irradiation, there is a noticeable decrease in mitochondrial membrane potential, abnormal mitochondrial morphology, and destruction of phagocytic vesicles and lysosomes, further inducing cell apoptosis . This enhances the anti-tumor activity of cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s bactericidal activity is induced by light irradiation This suggests that the compound’s action may be influenced by the presence and intensity of light in its environment

Preparation Methods

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide typically involves a multi-step process. One common method includes the reaction of 4-chloropicolinic acid with benzo[c][1,2,5]thiadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the benzo[c][1,2,5]thiadiazole and 4-chloropicolinamide moieties, which confer distinct electronic and chemical properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-chloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4OS/c13-7-4-5-14-10(6-7)12(18)15-8-2-1-3-9-11(8)17-19-16-9/h1-6H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJDRWIKOMMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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